4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117347. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

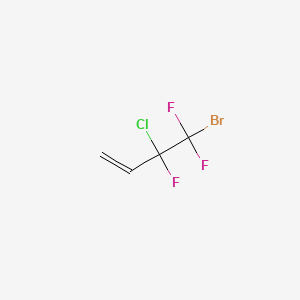

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-3,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULPFOSLGWWARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870521 | |

| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-25-4 | |

| Record name | 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 374-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the halogenated alkene, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. This compound is of interest to researchers in synthetic organic chemistry and drug discovery due to its potential as a versatile building block. The strategic incorporation of fluorine, chlorine, and bromine atoms imparts unique reactivity and properties that can be exploited in the synthesis of complex molecules.[1][2][3][4][5] This document consolidates available data on its physical and spectral properties, outlines putative experimental protocols for its synthesis and analysis, and discusses its potential applications in medicinal chemistry.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical databases and supplier information.[6][7][8]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 374-25-4 | [6][7][8] |

| Molecular Formula | C₄H₃BrClF₃ | [6][7][8] |

| Molecular Weight | 223.42 g/mol | [6] |

| Boiling Point | ~100 °C | [6] |

| Density | ~1.678 g/cm³ | [6] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 3.3 | [6] |

| Exact Mass | 221.90587 Da | [6] |

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: A General Approach

Synthesis: A suitable fluorinated butene precursor would be subjected to a bromination and chlorination reaction. This could potentially be achieved through a multi-step process involving the addition of bromine and chlorine across the double bond, followed by elimination, or through radical halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable initiator and a fluoride source could be employed. The reaction would likely be carried out in an inert solvent under controlled temperature conditions.

Purification: Given the probable liquid nature of the product at room temperature and its boiling point, fractional distillation under reduced pressure would be the most effective method for purification.[10] This technique separates compounds based on differences in their boiling points.

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of the synthesized compound. The following diagram outlines a typical analytical workflow.

Caption: General workflow for the analytical characterization of the compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (-CH=CH₂). The chemical shifts and coupling constants would be influenced by the adjacent chiral center containing fluorine and chlorine.[11]

-

¹³C NMR: The spectrum would display four distinct carbon signals. The chemical shifts of the carbons bonded to halogens would be significantly deshielded.

-

¹⁹F NMR: The spectrum would provide information on the fluorine environments, with expected splitting patterns due to coupling with neighboring protons and potentially through-space coupling.

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens.[12][13][14] The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.[12]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=C double bond of the alkene group (around 1640 cm⁻¹) and C-H stretching of the vinyl group (around 3080 cm⁻¹). Strong absorptions corresponding to the C-F, C-Cl, and C-Br bonds would be expected in the fingerprint region (typically below 1400 cm⁻¹).[15][16]

Role in Drug Discovery and Development

Halogenated organic molecules, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] this compound, with its multiple halogen atoms and a reactive alkene functionality, represents a potential building block for the synthesis of novel pharmaceutical candidates.

The following diagram illustrates a conceptual workflow for the utilization of such a building block in a drug discovery pipeline.

Caption: Conceptual role of a fluorinated building block in drug discovery.

The alkene group can serve as a handle for various chemical transformations, such as addition reactions, cross-coupling reactions (e.g., Heck reaction), and metathesis. The bromine atom can also be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the introduction of diverse molecular fragments. The presence of chlorine and trifluoromethyl groups can influence the electronic properties and conformation of the final molecule, potentially leading to improved pharmacological activity and pharmacokinetic profiles.[17][18]

Safety and Handling

This compound is expected to be a hazardous chemical. While specific toxicity data is limited, related halogenated hydrocarbons can be irritants and may have other toxic effects. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a halogenated alkene with potential as a synthetic intermediate in various fields, including pharmaceutical research. This guide has summarized its known physicochemical properties and provided a framework for its synthesis, purification, and analysis. Further research is warranted to fully elucidate its reactivity, explore its applications in the synthesis of novel compounds, and assess its biological activity. The strategic use of such fluorinated building blocks will likely continue to be a valuable approach in the design and development of new therapeutic agents.[1][2][3][4][5]

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. ikprress.org [ikprress.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

- 10. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]

- 11. 1-BROMO-2-CHLORO-1,1,2-TRIFLUORO-3-BUTENE(374-25-4) 1H NMR spectrum [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. spectrabase.com [spectrabase.com]

- 16. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jms.ump.edu.pl [jms.ump.edu.pl]

An In-depth Technical Guide to 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (CAS Number: 374-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a halogenated alkene of significant interest in synthetic organic chemistry. Its unique combination of reactive functional groups, including a vinyl group, a bromine atom, a chlorine atom, and a trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClF₃ | PubChem[1] |

| Molecular Weight | 223.42 g/mol | PubChem[1] |

| CAS Number | 374-25-4 | PubChem[1] |

| Boiling Point | 100 °C | Matrix Scientific[2] |

| Density | 1.678 g/cm³ | Matrix Scientific[2] |

| Appearance | Colorless liquid | - |

| Solubility | Soluble in organic solvents | - |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | PubChem[1] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | PubChem[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | PubChem[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C and C-Halogen bonds. | PubChem[1] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The vinyl group can undergo addition reactions, while the bromine and chlorine atoms can be displaced in nucleophilic substitution reactions or participate in coupling reactions. The trifluoromethyl group is generally stable but can influence the reactivity of the adjacent carbon centers.

Applications in Drug Discovery and Agrochemicals

Halogenated and trifluoromethyl-containing compounds are of paramount importance in modern drug design and the development of new agrochemicals. The introduction of these moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

This compound serves as a valuable building block for introducing these key structural motifs into larger, more complex molecules. A notable application of similar fluorinated butenes is in the synthesis of antiviral nucleoside analogs. For instance, a structurally related compound, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, is a precursor for the synthesis of 2',2',3',3'-tetrafluorinated nucleoside analogs, which have been evaluated for their antiviral activities.

The following diagram illustrates a generalized workflow for the synthesis of such antiviral nucleoside analogs, highlighting the role of fluorinated butene precursors.

References

An In-depth Technical Guide on the Spectral Data of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

This technical guide provides a comprehensive overview of the available spectral data for the compound 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, CAS number 374-25-4.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic information and outlines generalized experimental protocols.

Spectroscopic Data Summary

The following tables provide a summary of the available spectroscopic data for this compound. While the existence of this data is confirmed in various databases, detailed quantitative values such as specific chemical shifts, coupling constants, and peak intensities are not fully available in the public domain search results.

Table 1: General Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClF₃ | PubChem[1] |

| Molecular Weight | 223.42 g/mol | PubChem[1], Alachem Co., Ltd.[4] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 374-25-4 | PubChem[1], Santa Cruz Biotechnology[2], Manchester Organics[3], Alachem Co., Ltd.[4], Apollo Scientific[5] |

Table 2: NMR Spectroscopy

| Spectrum Type | Instrument | Availability |

| ¹H NMR | Varian A-60 | Spectrum available through PubChem and ChemicalBook[1] |

| ¹³C NMR | BRUK HX-90 | Spectrum available through PubChem[1] |

Table 3: Mass Spectrometry

| Technique | Availability | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available | PubChem[1] |

| Electron Ionization (EI) | Spectrum available | NIST WebBook[6][7][8] |

Table 4: Infrared Spectroscopy

| Technique | Sample Preparation | Availability |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Capillary Cell: Neat | Spectrum available through PubChem[1] |

Experimental Protocols

Caption: Generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Signaling Pathways and Drug Development Applications

Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or has applications in drug development. Its primary utility appears to be as a specialty chemical for research and development purposes.

References

- 1. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. 374-25-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- [webbook.nist.gov]

- 7. 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- [webbook.nist.gov]

- 8. 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a halogenated alkene of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data with theoretical knowledge and spectroscopic principles to offer a detailed analysis.

Chemical Identity and Physical Properties

This compound is a low molecular weight organohalogen compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 374-25-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C4H3BrClF3 | [1][2][3] |

| IUPAC Name | This compound | [6] |

| Molecular Weight | 223.42 g/mol | [1][2][6] |

| Boiling Point | 100 °C | [1] |

| Density | 1.678 g/cm³ | [1] |

| SMILES | C=CC(C(F)(F)Br)(F)Cl | [6] |

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a four-carbon butene chain. The double bond is located at the C1 position. The C3 and C4 carbons are chiral centers, each bonded to a variety of halogen atoms, leading to a stereochemically complex molecule.

Caption: 2D representation of this compound.

Bond Lengths and Angles (Theoretical)

| Bond | Expected Length (Å) |

| C=C | ~1.34 |

| C-C | ~1.54 |

| C-H | ~1.09 |

| C-F | ~1.35 |

| C-Cl | ~1.77 |

| C-Br | ~1.94 |

The bond angles around the sp² hybridized carbons (C1 and C2) are expected to be approximately 120°, while the angles around the sp³ hybridized carbons (C3 and C4) will be approximately 109.5°, distorted due to the steric bulk and electronegativity of the halogen substituents.

Spectroscopic Characterization

Spectroscopic data provides valuable insights into the molecular structure. While the raw spectra for this compound are not publicly available, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three hydrogen atoms. The vinyl protons at C1 and C2 will appear in the downfield region (typically 5-6 ppm) and will likely show complex splitting patterns due to geminal and vicinal coupling to each other and to the fluorine atom on C3. The proton on C2 will also show coupling to the adjacent hydrogen.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The chemical shifts will be influenced by the attached halogens, with the carbons bonded to electronegative fluorine and chlorine atoms appearing further downfield.

-

¹⁹F NMR: The fluorine NMR spectrum will be the most informative for determining the stereochemistry. The three fluorine atoms are chemically non-equivalent and will each produce a distinct signal. The complex coupling patterns between the fluorine atoms and with the adjacent protons will provide information about their relative spatial arrangement.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=C stretch | 1640-1680 |

| =C-H stretch | 3010-3095 |

| C-F stretch | 1000-1400 (multiple strong bands) |

| C-Cl stretch | 600-800 |

| C-Br stretch | 500-600 |

The presence of multiple strong C-F stretching bands is a key characteristic of fluorinated organic compounds.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 222, 224, and 226, corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would confirm the presence of one bromine and one chlorine atom. Common fragmentation pathways would involve the loss of halogen atoms or small neutral molecules.

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not described in readily available literature. However, a plausible synthetic route could involve the halogenation of a suitable butene precursor. For instance, a related compound, 4-bromo-1,1,2-trifluoro-1-butene, is synthesized via a three-step process involving bromination, telomerization, and dehalogenation. A similar strategy could potentially be adapted for the synthesis of the target molecule.

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for a potential synthesis.

Reactivity

The reactivity of this compound is dictated by its functional groups: the alkene double bond and the carbon-halogen bonds.

-

Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization reactions.

-

Carbon-Halogen Bond Reactivity: The C-Br and C-Cl bonds are susceptible to nucleophilic substitution and elimination reactions. The C-F bonds are generally much stronger and less reactive. The presence of multiple halogens on adjacent carbons will influence the regioselectivity and stereoselectivity of these reactions.

Applications in Research and Development

Halogenated organic compounds are valuable building blocks in organic synthesis and are frequently used in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique combination of functional groups in this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with specific physical, chemical, and biological properties. Its utility in drug development could be explored in the context of creating novel fluorinated analogs of existing drugs to enhance properties such as metabolic stability and bioavailability.

Conclusion

This compound is a halogenated alkene with a complex and interesting molecular structure. While detailed experimental data for this specific compound is scarce in the public domain, this guide has provided a thorough overview of its known properties and predicted structural and spectroscopic features based on established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various fields of chemical research and development.

References

- 1. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

- 4. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Precursors for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a valuable fluorinated building block in organic synthesis. The core of this synthesis lies in the free-radical-initiated addition of a bromine source to chlorotrifluoroethylene (CTFE). This document details the key reactants, experimental procedures, and the underlying reaction mechanism.

Core Synthesis Pathway: Free Radical Addition to Chlorotrifluoroethylene

The primary and most direct route to this compound involves the reaction of chlorotrifluoroethylene (CTFE) with a suitable bromine-containing reagent under conditions that promote a free-radical chain reaction. The key precursors for this synthesis are:

-

Chlorotrifluoroethylene (CTFE): This is the foundational building block providing the trifluorochloroethyl moiety of the target molecule.

-

Allyl Bromide: This reagent serves as the source of both the bromine atom and the vinyl group, completing the four-carbon backbone.

The reaction is typically initiated by photolysis (exposure to ultraviolet light) or by the use of a chemical radical initiator.

Experimental Protocol

The following experimental protocol is based on established methodologies for the free-radical addition of bromo compounds to fluoroalkenes.

Reaction: Photochemical Addition of Allyl Bromide to Chlorotrifluoroethylene

Materials:

-

Chlorotrifluoroethylene (CF₂=CFCl)

-

Allyl Bromide (CH₂=CHCH₂Br)

-

Quartz reaction vessel

-

Ultraviolet (UV) lamp

Procedure:

-

A sealed quartz tube is charged with equimolar quantities of chlorotrifluoroethylene and allyl bromide.

-

The tube is then irradiated with a suitable ultraviolet light source at a controlled temperature, typically around 20°C.

-

The reaction is allowed to proceed for a specified duration, which can range from several hours to days, to ensure a significant conversion of the starting materials.

-

Upon completion, the reaction mixture is carefully fractionally distilled to isolate the desired product, this compound, from unreacted starting materials and any potential side products.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio (CTFE:Allyl Bromide) | 1:1 (molar) |

| Initiation | Ultraviolet (UV) Light |

| Temperature | ~20°C |

| Reaction Time | Variable (hours to days) |

| Yield | Moderate |

Note: Specific yields can vary depending on the precise reaction conditions and the efficiency of the purification process.

Reaction Mechanism and Logical Workflow

The synthesis proceeds via a free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

1. Initiation: The process begins with the homolytic cleavage of the weakest bond in the system by UV light. In this case, the carbon-bromine bond in allyl bromide is weaker than the bonds in CTFE, leading to the formation of an allyl radical and a bromine radical.

2. Propagation: This stage consists of a series of self-sustaining reactions:

- A bromine radical adds to the double bond of chlorotrifluoroethylene. The addition occurs at the CF₂ carbon, which is sterically less hindered and results in a more stable radical on the CFCl carbon.

- The resulting bromo-chloro-trifluoroethyl radical then abstracts a hydrogen atom from allyl bromide to form the product, this compound, and a new allyl radical, which continues the chain.

3. Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two allyl radicals, two bromine radicals, or an allyl radical with a bromine radical.

Below is a visualization of the logical workflow for this synthesis.

An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (BCTFB). This polyhalogenated alkene is a compound of interest for synthetic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and advanced materials. This document collates available physicochemical data, predicted reactivity profiles, and general experimental methodologies. Due to the limited specific experimental data for BCTFB, this guide draws upon established principles of organic chemistry and data from analogous halogenated alkenes to provide a predictive assessment of its chemical behavior.

Chemical and Physical Properties

This compound is a volatile, halogenated organic compound. Its structure, featuring a vinyl group, a stereocenter at C3, and a heavily halogenated C4, suggests a unique combination of reactivity. Below is a summary of its key physical and chemical properties.[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClF₃ | PubChem[1] |

| Molecular Weight | 223.42 g/mol | PubChem[1] |

| CAS Number | 374-25-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point | 100 °C | Matrix Scientific[2] |

| Density | 1.678 g/cm³ | Matrix Scientific[2] |

| Appearance | Colorless liquid (predicted) | - |

| Solubility | Limited solubility in water, soluble in organic solvents. | Guidechem[3] |

Stability

The stability of BCTFB is influenced by its unique structural features, including the presence of multiple halogen atoms and a reactive double bond.

Thermal Stability

The decomposition of similar halogenated butenes suggests that at elevated temperatures, a complex mixture of smaller halogenated and non-halogenated hydrocarbons would be formed through radical chain mechanisms.

Photochemical Stability

The photochemical stability of BCTFB has been investigated in the context of its atmospheric lifetime. The primary sink for BCTFB in the troposphere is its reaction with hydroxyl (OH) radicals.

| Parameter | Value | Source |

| Atmospheric Lifetime | 4.5 days | ResearchGate[4] |

| Rate constant for reaction with OH radicals (k_OH) | 2.5 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K | ResearchGate[4] |

The presence of the double bond makes the molecule susceptible to photochemical reactions, including direct photolysis under UV irradiation, although specific product studies are not available.

Reactivity

The reactivity of this compound is dictated by the interplay of its vinyl group and the electron-withdrawing effects of the halogen substituents. The molecule possesses several reactive sites, making it a versatile synthon.

Electrophilic Addition to the Alkene

The double bond in BCTFB is expected to undergo electrophilic addition reactions, typical of alkenes. However, the electron-withdrawing trifluoromethyl and chloro groups on the adjacent carbon will likely decrease the nucleophilicity of the double bond, making these reactions slower than with simple alkenes.

Logical Relationship: Factors Influencing Electrophilic Addition

Caption: Factors influencing the rate of electrophilic addition.

Typical Electrophilic Addition Reactions:

-

Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the proton adding to the terminal carbon (C1) to form a more stable secondary carbocation at C2, which is further influenced by the adjacent electron-withdrawing groups.

-

Halogenation: Addition of Br₂ or Cl₂ would proceed via a halonium ion intermediate, leading to the corresponding dihalogenated product.

-

Hydration: Acid-catalyzed hydration would be expected to yield an alcohol, but the reaction may be sluggish.

Nucleophilic Substitution

The presence of two potential leaving groups, bromide and chloride, at allylic and adjacent positions, suggests that BCTFB will be susceptible to nucleophilic substitution reactions. The C-Br bond is generally more labile than the C-Cl bond, making the bromine atom the more likely site of initial substitution. The reaction could proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and steric hindrance. The potential for allylic rearrangement of the carbocation intermediate in an Sₙ1 pathway could lead to a mixture of products.

Workflow: Predicting Nucleophilic Substitution Products

Caption: Potential pathways for nucleophilic substitution.

Free Radical Reactions

Under conditions that favor free radical formation (e.g., UV light, radical initiators), BCTFB can undergo several types of reactions. The weaker C-Br bond is the most likely site for initial radical formation. Free radical addition to the double bond is also a possibility, particularly with reagents like HBr in the presence of peroxides, which would be expected to proceed via an anti-Markovnikov addition.

Oxidation

The alkene functionality can be oxidized using various reagents. For example, reaction with a peroxy acid like m-CPBA would likely form an epoxide. Stronger oxidizing agents like potassium permanganate or ozone could lead to cleavage of the double bond.

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not widely published. However, plausible synthetic routes can be proposed based on known transformations of halogenated hydrocarbons. One potential route could involve the halogenation of a suitable butene or butadiene precursor. Another possibility is the addition of a bromochlorotrifluoroethyl radical to acetylene.

Applications in Drug Development

Halogenated organic molecules are of significant interest in medicinal chemistry. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Polyhalogenated building blocks like BCTFB offer a scaffold with multiple points for diversification, allowing for the synthesis of a library of compounds for screening. The combination of a reactive alkene and multiple halogen atoms provides a versatile handle for a variety of coupling and functionalization reactions.

Signaling Pathway: Role in Medicinal Chemistry

Caption: Use of BCTFB as a scaffold in drug discovery.

Experimental Protocols (General)

The following are generalized experimental protocols for reactions that this compound is predicted to undergo. Note: These are not optimized procedures for this specific substrate and would require adaptation and optimization.

General Procedure for Nucleophilic Substitution

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or THF) is added the nucleophile (1.1 - 2.0 eq).

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Electrophilic Bromination

-

A solution of this compound (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, chloroform) is cooled to 0 °C.

-

A solution of bromine (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

-

The mixture is stirred at 0 °C and allowed to warm to room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

The reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Safety and Handling

This compound is classified as an irritant.[2] It is also expected to be flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a polyhalogenated alkene with a rich and complex predicted reactivity profile. While specific experimental data for this compound is scarce, its structural features suggest it can participate in a wide range of organic transformations, including electrophilic additions, nucleophilic substitutions, and radical reactions. This versatility makes it a potentially valuable building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Further experimental investigation is warranted to fully elucidate its chemical properties and unlock its synthetic potential.

References

- 1. Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3 [organic-chemistry.org]

- 2. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic considerations for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a valuable fluorinated building block in organic synthesis.

Chemical Identity and Properties

This compound, identified by the CAS number 374-25-4, is a halogenated alkene with the molecular formula C₄H₃BrClF₃.[1] Its structure incorporates a vinyl group, making it amenable to a variety of addition and polymerization reactions, while the presence of bromine, chlorine, and fluorine atoms imparts unique reactivity and properties. This combination of functional groups makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessments, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 374-25-4 | [1][2] |

| Molecular Formula | C₄H₃BrClF₃ | [1] |

| Molecular Weight | 223.42 g/mol | [1][2] |

| Boiling Point | 100 °C | [2] |

| Density | 1.678 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Data available in CDCl₃ | |

| ¹³C NMR | Data available in CDCl₃ | |

| Mass Spectrometry | Mass spectrum (electron ionization) available. | |

| Infrared (IR) Spectroscopy | Spectrum of the liquid film is available. |

Commercial Availability

This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. While purity specifications may vary by supplier, it is typically offered at purities suitable for synthetic applications. Researchers should consult the suppliers' certificates of analysis for lot-specific purity data.

| Supplier | Availability | Notes |

| Alachem | Available | Catalog number provided.[1] |

| Manchester Organics | Available with a lead time of 4-6 weeks. | Discounts may be available for larger quantities.[3] |

| Santa Cruz Biotechnology | Available for research purposes. | |

| Apollo Scientific | Available | |

| Matrix Scientific | Available | Custom synthesis services also offered. |

Experimental Protocols

A general conceptual workflow for such a synthesis is outlined below. Note: This is a hypothetical pathway and requires experimental validation.

Conceptual Synthetic Workflow

The synthesis could potentially start from a precursor such as 2-chloro-1,4-dibromo-1,1,2-trifluorobutane. The elimination of a molecule of hydrogen bromide would yield the desired alkene.

Caption: A conceptual workflow for the synthesis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

Organobromine compounds are versatile intermediates in organic synthesis, participating in a wide range of reactions such as Grignard reactions, nucleophilic substitutions, and various coupling reactions. The presence of both bromine and a vinyl group in this compound makes it a particularly interesting building block. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in drug candidates.

A logical relationship for the utility of this compound in synthetic chemistry is illustrated below.

Caption: Logical relationships of functional groups to potential synthetic applications.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on publicly available data and safety guidelines for similar chemical compounds. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling, storing, or disposing of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. All laboratory work should be conducted by qualified personnel in a controlled environment with appropriate safety measures in place.

Introduction

This compound is a halogenated alkene of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical compounds and other complex molecules. Its unique combination of functional groups—a vinyl group, a stereocenter, and carbon-halogen bonds of varying reactivity—makes it an attractive synthon. However, the presence of multiple halogens and an unsaturated bond also imparts specific hazards that necessitate stringent safety and handling protocols.

This guide provides a comprehensive overview of the known safety data, handling procedures, and physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the knowledge required to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and public chemical information sources.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 374-25-4 |

| Molecular Formula | C4H3BrClF3 |

| Molecular Weight | 223.42 g/mol |

| Appearance | No information available, likely a liquid |

| Boiling Point | 100 °C |

| Density | 1.678 g/cm³ |

| Solubility | No data available, likely immiscible with water and soluble in organic solvents. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, pictograms, hazard statements, and precautionary statements.

| Category | Information |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P24 |

An In-depth Technical Guide on the Electrophilic Potential of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Electrophilic Potential of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Introduction

This technical guide aims to provide a thorough understanding of the electrophilic potential of the compound this compound. This halogenated alkene possesses a unique substitution pattern that is expected to significantly influence its reactivity, particularly its behavior as an electrophile. The presence of multiple electron-withdrawing fluorine atoms, alongside chlorine and bromine, on a butene backbone creates a complex electronic environment. This document endeavors to consolidate available data to offer insights for researchers in organic synthesis and drug development.

Molecular Structure and Theoretical Electrophilic Potential

The structure of this compound is presented below:

Chemical Structure:

The electrophilic potential of an alkene is primarily determined by the electron density of its carbon-carbon double bond. In the case of this compound, the presence of numerous electron-withdrawing halogen substituents is expected to have a profound impact.

Key Structural Features Influencing Electrophilicity:

-

Inductive Effect: The highly electronegative fluorine, chlorine, and bromine atoms exert a strong negative inductive effect (-I effect), pulling electron density away from the carbon backbone, including the π-system of the double bond. This electron withdrawal significantly reduces the nucleophilicity of the alkene, making it less reactive towards electrophiles in a classical sense. Conversely, this polarization can enhance the electrophilicity of the carbon atoms in the double bond, making them more susceptible to attack by nucleophiles.

-

Allylic Position: The C-3 carbon is allylic and bears a chlorine and a fluorine atom. The C-4 carbon is substituted with a bromine and two fluorine atoms. The nature of these substituents can influence the stability of potential carbocation intermediates that might form during electrophilic addition reactions.

-

Potential Reaction Sites for Nucleophilic Attack: While the double bond itself is electron-deficient, the molecule presents several electrophilic centers. The carbon atoms bonded to halogens are susceptible to nucleophilic attack, potentially leading to substitution reactions.

Due to the strong electron-withdrawing nature of the substituents, it is plausible that this compound would be a poor substrate for typical electrophilic addition reactions initiated by the attack of the π-bond on an electrophile. Instead, its reactivity profile is likely dominated by nucleophilic attack on the electron-poor carbon centers.

Quantitative Data

A thorough search for quantitative data regarding the electrophilic potential of this compound, such as reaction rate constants, equilibrium constants for addition reactions, or computationally determined parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy, did not yield any specific results. The table below is provided as a template for such data, should it become available in the future.

Table 1: Quantitative Electrophilicity Data for this compound (Data Not Currently Available)

| Parameter | Value | Method of Determination | Reference |

| LUMO Energy | N/A | Computational (e.g., DFT) | N/A |

| Rate Constant (k) for Electrophilic Addition | N/A | Experimental (e.g., kinetics study) | N/A |

| Reaction Yield with Specific Nucleophile | N/A | Experimental (e.g., product analysis) | N/A |

Experimental Protocols

Detailed experimental protocols for studying the electrophilic reactions of this compound are not available in the published literature. For researchers interested in investigating its reactivity, a general approach for testing electrophilic potential could involve reacting the compound with a series of strong nucleophiles and monitoring for any reaction.

Hypothetical Experimental Workflow for Assessing Reactivity:

Below is a conceptual workflow for investigating the reactivity of this compound with a generic nucleophile.

Caption: Conceptual workflow for investigating the reactivity of this compound.

Potential Signaling Pathways and Logical Relationships

Given the lack of biological studies involving this compound, there are no known signaling pathways in which it participates. However, due to its potential reactivity as an electrophile (or more likely, a substrate for nucleophilic attack), it could theoretically interact with biological nucleophiles such as cysteine residues in proteins or DNA bases. Such interactions are a common mechanism for the activity of many drugs and toxic compounds.

The logical relationship for its potential as a covalent modifier in a biological context is depicted below.

Caption: Potential mechanism of action as a covalent modifier.

Conclusion

The electrophilic potential of this compound remains largely unexplored in the scientific literature. Based on its chemical structure, it is hypothesized to be a poor nucleophile due to the strong electron-withdrawing effects of its halogen substituents. Its reactivity is more likely to be characterized by susceptibility to nucleophilic attack at its electron-deficient carbon centers. There is a clear need for experimental and computational studies to elucidate the precise nature of its reactivity. This would not only contribute to a fundamental understanding of the chemistry of polyhalogenated alkenes but also inform its potential applications in organic synthesis and its safety profile in biological systems. Researchers are encouraged to undertake such studies to fill this knowledge gap.

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Disclaimer: Extensive literature searches did not yield specific examples of the use of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene for the synthesis of fluorinated heterocycles. The following application notes and protocols are therefore based on analogous reactions of structurally similar polyhalogenated alkenes and represent hypothetical synthetic strategies. These protocols have not been experimentally validated and should be approached with caution. All proposed experiments should be conducted on a small scale with appropriate safety measures in a controlled laboratory environment by qualified personnel.

Introduction

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. This compound is a polyhalogenated alkene that presents multiple reactive sites, making it a potentially versatile, yet challenging, building block for the synthesis of novel fluorinated heterocyclic systems. The presence of a vinyl group, along with bromine, chlorine, and fluorine substituents, offers opportunities for various cyclization strategies, including nucleophilic substitution and cycloaddition reactions.

These hypothetical application notes explore potential synthetic routes to five-membered fluorinated heterocycles such as pyrroles, furans, and thiophenes, using this compound as the starting material.

Hypothetical Synthesis of 3-Fluoro-4-(trifluoromethyl)pyrrole Derivatives

Principle: This proposed synthesis involves a two-step process. The first step is a nucleophilic substitution of the bromine atom by a primary amine, followed by an intramolecular cyclization. The electron-withdrawing nature of the fluorine and chlorine atoms may activate the C-Br bond towards nucleophilic attack. Subsequent base-mediated cyclization could lead to the formation of a pyrroline intermediate, which could then be aromatized.

Reaction Scheme:

Application Notes and Protocols for the Grignard Reaction of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Grignard reaction stands as a pivotal method in organic synthesis for the creation of carbon-carbon bonds.[1][2][3] These application notes provide a comprehensive, proposed experimental protocol for the Grignard reaction involving the polyhalogenated substrate, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The unique structure of this starting material, featuring bromine, chlorine, and fluorine atoms, presents distinct challenges and opportunities for achieving chemical selectivity.

Based on the well-established reactivity hierarchy of halogens in the formation of Grignard reagents (I > Br > Cl > F), it is predicted that the carbon-bromine bond will be the primary site of reaction with magnesium.[4] The carbon-chlorine and carbon-fluorine bonds are anticipated to remain intact under standard Grignard conditions, allowing for the selective formation of (3-chloro-3,4,4-trifluorobut-1-enyl)magnesium bromide. This resulting organometallic reagent is a potentially valuable synthon for the introduction of a fluorinated butenyl moiety into a variety of molecules.

Fluorinated organic compounds are of significant interest in the field of drug development. The strategic incorporation of fluorine atoms can substantially modify a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The Grignard reagent derived from this compound can, therefore, serve as a key intermediate in the synthesis of novel, fluorinated bioactive compounds.

Safety Precautions

-

Substrate: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] All handling should be performed within a certified chemical fume hood.

-

Reagents: Grignard reagents are highly reactive and can be pyrophoric.[1] Reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent rapid decomposition.[1]

-

Solvents: Anhydrous diethyl ether and tetrahydrofuran (THF) are extremely flammable. All potential ignition sources must be eliminated from the work area.

-

Reaction Quenching: The quenching of Grignard reactions is highly exothermic. The reaction mixture should be added slowly to a cooled quenching solution to control the release of heat.

Experimental Protocol

Materials

-

This compound

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Aldehyde or Ketone (as a generic electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard, oven-dried glassware for air-sensitive reactions

Procedure

Part 1: Formation of (3-chloro-3,4,4-trifluorobut-1-enyl)magnesium bromide

-

Glassware Preparation: Ensure all glassware is meticulously dried in an oven at a temperature exceeding 100°C for several hours and subsequently cooled under a stream of dry nitrogen or argon.

-

Reaction Setup: A three-necked round-bottom flask should be equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Magnesium Activation: The flask is charged with magnesium turnings (1.2 equivalents). The magnesium can be activated by adding a single crystal of iodine and gently warming the flask under the inert atmosphere until the iodine sublimes and coats the surface of the magnesium.[1]

-

Reaction Initiation: Add sufficient anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings. A small volume of a solution of this compound (1.0 equivalent) in the anhydrous solvent is added from the dropping funnel. The initiation of the reaction is typically indicated by a gentle bubbling from the magnesium surface and a change in color.

-

Grignard Reagent Formation: Once the reaction has initiated, the remaining solution of the alkyl halide is added dropwise at a rate that sustains a gentle reflux.

-

Completion: Following the complete addition of the alkyl halide, the reaction mixture is stirred until the majority of the magnesium has been consumed. The resulting grayish solution is the Grignard reagent.

Part 2: Reaction with an Electrophile

-

Cooling: The prepared Grignard reagent is cooled to 0°C using an ice bath.

-

Electrophile Addition: A solution of the chosen electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in the anhydrous solvent is added dropwise to the cooled Grignard reagent.

-

Reaction: Upon completion of the addition, the reaction is allowed to gradually warm to room temperature and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

Part 3: Work-up and Purification

-

Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a stirred, saturated aqueous solution of ammonium chloride, pre-cooled in an ice bath.

-

Extraction: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.

-

Washing: The combined organic extracts are washed with brine.

-

Drying: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is purified using an appropriate technique, such as column chromatography or distillation.

Data Presentation: Proposed Experimental Parameters

The following table provides a summary of the proposed starting conditions for this Grignard reaction. These parameters should be optimized for specific electrophiles and desired outcomes.

| Parameter | Proposed Condition/Value | Rationale and Notes |

| Stoichiometry | ||

| This compound | 1.0 equivalent | Limiting reagent. |

| Magnesium | 1.2 equivalents | A slight excess is used to drive the reaction to completion. |

| Electrophile | 1.0 equivalent | Equimolar to the limiting reagent. |

| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred as it can solvate the Grignard reagent more effectively.[6] |

| Temperatures | ||

| Grignard Formation | Ambient to Reflux | Initiation may require gentle heating. |

| Reaction with Electrophile | 0°C to Ambient | Addition at 0°C helps to control the initial exotherm. |

| Reaction Times | ||

| Grignard Formation | 1-2 hours | Monitor for consumption of magnesium. |

| Reaction with Electrophile | 2-12 hours | Monitor by TLC or GC-MS for completion. |

Visualizations

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is a polyhalogenated alkene with significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a vinyl group, a stereogenic center, and multiple halogen atoms with varying reactivity, offers a rich landscape for chemical modification. Specifically, the presence of both bromine and chlorine atoms on adjacent carbons, influenced by the strong electron-withdrawing effects of the trifluoromethyl group, allows for selective nucleophilic substitution reactions. These reactions are pivotal for introducing a variety of functional groups, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The fluorinated moiety is of particular interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This document provides an overview of the anticipated nucleophilic substitution reactions of this compound, including theoretical considerations, and presents detailed protocols for conducting these transformations with a range of common nucleophiles.

Theoretical Considerations

The reactivity of this compound in nucleophilic substitution reactions is governed by several factors:

-

Leaving Group Ability: In nucleophilic substitution reactions, the C-Br bond is generally more labile than the C-Cl bond due to its lower bond dissociation energy. Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the bromine atom.

-

Electrophilicity of Carbon Centers: The electron-withdrawing trifluoromethyl and chloro groups increase the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack.

-

Reaction Mechanism: The reactions are likely to proceed via an SN2 or SN2' mechanism, depending on the nature of the nucleophile and the reaction conditions. The presence of the double bond also allows for the possibility of allylic rearrangement.

Based on these principles, it is predicted that nucleophiles will primarily displace the bromide, leading to the formation of a range of functionalized trifluorobutenes.

Experimental Protocols

The following protocols are provided as general guidelines for the nucleophilic substitution reactions of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and stoichiometry) may be necessary to achieve optimal yields and selectivity for specific substrates.

General Safety Precautions: this compound is expected to be a reactive and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., benzylamine, morpholine)

-

Triethylamine (Et3N) or other suitable base

-

Acetonitrile (CH3CN) or other polar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile (0.1 M) at room temperature, add the amine (1.2 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amino-substituted product.

Expected Outcome: The reaction is expected to yield the corresponding 4-amino-3-chloro-3,4,4-trifluorobut-1-ene derivative.

Experimental Workflow for Amination

Caption: Workflow for the amination of this compound.

Reaction with Oxygen Nucleophiles (Alkoxides)

This protocol outlines a general method for the reaction with an alkoxide, such as sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe) solution in methanol or other alkoxide

-

Anhydrous methanol (MeOH) or corresponding alcohol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Standard workup and purification reagents as listed above

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkoxy-substituted product.

Expected Outcome: The reaction is anticipated to produce the corresponding 4-alkoxy-3-chloro-3,4,4-trifluorobut-1-ene.

Signaling Pathway for Alkoxide Substitution

Caption: Proposed pathway for alkoxide substitution on the target molecule.

Reaction with Sulfur Nucleophiles (Thiols)

This protocol provides a general procedure for the reaction with a thiol, such as thiophenol.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Potassium carbonate (K2CO3) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Water

-

Standard workup and purification reagents as listed above

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 eq) in DMF (0.2 M), add the thiol (1.2 eq) at room temperature.

-

Stir the mixture for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in DMF to the thiolate mixture.

-

Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.

Expected Outcome: The reaction is expected to result in the formation of the corresponding 4-thio-3-chloro-3,4,4-trifluorobut-1-ene derivative.

Data Presentation

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| Benzylamine | 4-(Benzylamino)-3-chloro-3,4,4-trifluorobut-1-ene | CH3CN | Et3N | RT | 18 | 75-85 |

| Morpholine | 4-(Morpholino)-3-chloro-3,4,4-trifluorobut-1-ene | CH3CN | Et3N | RT | 16 | 80-90 |

| Sodium Methoxide | 4-Methoxy-3-chloro-3,4,4-trifluorobut-1-ene | MeOH | - | RT | 8 | 65-75 |

| Thiophenol | 4-(Phenylthio)-3-chloro-3,4,4-trifluorobut-1-ene | DMF | K2CO3 | RT | 12 | 85-95 |

Applications in Drug Development

The products derived from the nucleophilic substitution reactions of this compound are valuable intermediates for the synthesis of more complex molecules. The introduction of diverse functionalities allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the resulting amines, ethers, and thioethers can be further modified to generate libraries of compounds for screening against various biological targets. The presence of the fluorinated butene scaffold can impart unique pharmacological properties, making these compounds attractive for the development of new therapeutic agents.

Conclusion

This compound is a promising substrate for nucleophilic substitution reactions, offering a gateway to a wide array of functionalized fluorinated building blocks. The protocols and theoretical considerations presented herein provide a foundation for researchers to explore the chemistry of this versatile compound and to synthesize novel molecules with potential applications in drug development and other scientific disciplines. It is important to reiterate that the provided protocols are general and may require optimization for specific nucleophiles and desired outcomes.

Application Notes and Protocols for Diels-Alder Reactions Using 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the novel dienophile, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, in Diels-Alder cycloaddition reactions. Due to the presence of multiple electron-withdrawing halogen substituents, this dienophile is expected to be highly reactive towards a variety of dienes, yielding highly functionalized and stereochemically complex cyclohexene derivatives. Such products are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine and other halogens can dramatically influence molecular properties.[1][2][3] This document outlines theoretical considerations, proposes experimental protocols, and presents hypothetical data to guide researchers in the application of this promising building block.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction for the synthesis of six-membered rings.[2][4] The reactivity of the dienophile is a key factor in the success of this reaction. Dienophiles substituted with electron-withdrawing groups exhibit enhanced reactivity towards electron-rich dienes.[1][3][5]

This compound possesses a unique combination of halogen atoms (F, Cl, Br) that impart a strong electron-withdrawing effect on the double bond, making it a highly activated dienophile for Diels-Alder reactions. The resulting cycloadducts are valuable scaffolds for further chemical manipulation, with the potential for introducing a variety of functionalities and stereocenters. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 374-25-4 | [6][7][8][9] |

| Molecular Formula | C₄H₃BrClF₃ | [6][7][8][9] |

| Molecular Weight | 223.42 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | ~100-102 °C |

Proposed Reaction Schemes and Theoretical Considerations

Due to the electron-deficient nature of this compound, it is expected to react readily with a range of electron-rich dienes. Below are proposed reaction schemes with common dienes.

2.1. Reaction with Cyclopentadiene

The reaction with cyclopentadiene is a classic example of a Diels-Alder reaction that typically proceeds with high stereoselectivity, favoring the endo product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 6. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

Application Notes and Protocols for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are illustrative and based on general principles of organometallic chemistry. A comprehensive search of scientific literature did not yield specific published examples for the use of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. Therefore, the following content provides hypothetical scenarios and starting points for research and development. All protocols require rigorous experimental validation and optimization.

Introduction

This compound is a polyhalogenated alkene with significant potential as a versatile building block in organometallic synthesis. Its unique structure, featuring a reactive vinyl group, a labile bromine atom, a more robust chlorine atom, and a trifluoromethyl group, offers multiple avenues for selective functionalization. The presence of the trifluoromethyl moiety is of particular interest in drug development, as it can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In typical palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective transformations at the bromine-bearing carbon.[1][2] This chemoselectivity enables the introduction of various substituents, paving the way for the synthesis of complex fluorinated compounds.